molecular formula C21H24N2O4S B249524 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide

4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide

Numéro de catalogue B249524
Poids moléculaire: 400.5 g/mol
Clé InChI: GHFIMGMFQDZOPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a critical role in the growth and survival of cancer cells. Therefore, inhibitors of BTK, such as TAK-659, have been developed to target cancer cells and slow down their growth.

Mécanisme D'action

4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide works by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide leads to the disruption of the BCR signaling pathway, resulting in the inhibition of the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of BTK in cancer cells, leading to the inhibition of the BCR signaling pathway. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the death of cancer cells. In addition, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, leading to the inhibition of cancer metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its specificity for BTK. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide is its potential for drug resistance. Cancer cells can develop resistance to BTK inhibitors, which can limit the effectiveness of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.

Orientations Futures

There are several future directions for the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide. One direction is the combination of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide with other cancer drugs to enhance its efficacy. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to synergize with other cancer drugs, such as venetoclax and lenalidomide. Another direction is the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for the treatment of other types of cancer, such as prostate cancer and ovarian cancer. Finally, the development of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide for use in combination with immunotherapy is also a promising direction for future research.

Méthodes De Synthèse

The synthesis of 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-aminobenzenesulfonamide, which is then reacted with 2-(2-chloroethyl)-1,3-dioxolane to form 4-{2-[({2-(2-chloroethyl)-1,3-dioxolan-2-yl}methyl)amino]ethyl}benzenesulfonamide. This intermediate compound is then reacted with 5-(4-(1-hydroxyethyl)phenyl)furan-2-ylmethanamine to form the final product, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide.

Applications De Recherche Scientifique

4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has shown promising results in inhibiting the growth and survival of cancer cells. 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide has also been studied for its potential use in the treatment of solid tumors, such as lung cancer and breast cancer.

Propriétés

Nom du produit

4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide

Formule moléculaire

C21H24N2O4S

Poids moléculaire

400.5 g/mol

Nom IUPAC

4-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C21H24N2O4S/c1-15(24)17-4-6-18(7-5-17)21-11-8-19(27-21)14-23-13-12-16-2-9-20(10-3-16)28(22,25)26/h2-11,15,23-24H,12-14H2,1H3,(H2,22,25,26)

Clé InChI

GHFIMGMFQDZOPF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O

SMILES canonique

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.